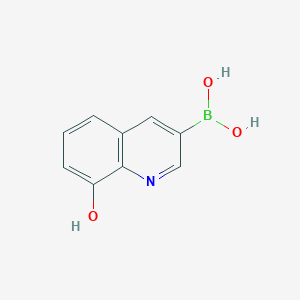
(8-Hydroxyquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Hydroxyquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-3-yl)boronic acid typically involves the reaction of 8-hydroxyquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
(8-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various alkylated derivatives .
科学研究应用
(8-Hydroxyquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (8-Hydroxyquinolin-3-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is utilized in its applications as a fluorescent probe and in catalysis. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Similar in reactivity but lacks the 8-hydroxyquinoline moiety.
(4-Hydroxyphenyl)boronic acid: Similar structure but with a phenyl group instead of quinoline.
(2-Hydroxyphenyl)boronic acid: Another similar compound with a different hydroxyl group position.
Uniqueness
(8-Hydroxyquinolin-3-yl)boronic acid is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts additional reactivity and the ability to form stable metal complexes. This makes it particularly useful in applications requiring specific interactions with metal ions .
属性
分子式 |
C9H8BNO3 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC 名称 |
(8-hydroxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12-14H |
InChI 键 |
ZVPIFHOVFBOSGC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C(=CC=C2)O)N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



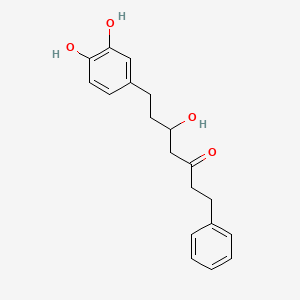


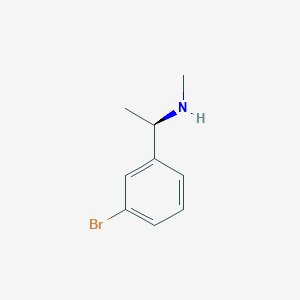
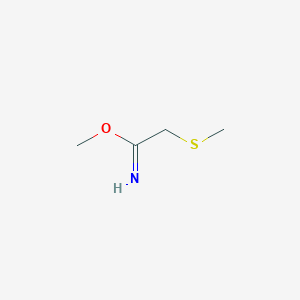

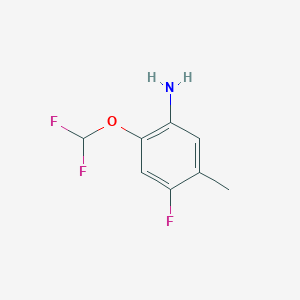
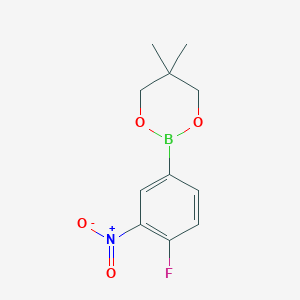
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
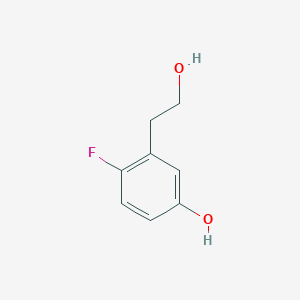
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

